3-(1-Methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a thiophene ring substituted with a 1-methyl-1H-1,2,4-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize metal-free conditions to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Both the triazole and thiophene rings can participate in substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties and as a building block for drug development.
Materials Science:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar in structure but with an ethanamine group instead of a thiophene ring.
1-Propyl-1H-1,2,4-triazol-3-amine: Features a propyl group instead of a thiophene ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains multiple triazole rings and a benzyl group.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the presence of both a thiophene ring and a triazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8N4S |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-11-7(9-4-10-11)5-2-3-12-6(5)8/h2-4H,8H2,1H3 |
InChI Key |
UWOOKABKRFZKQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(SC=C2)N |
Origin of Product |
United States |
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